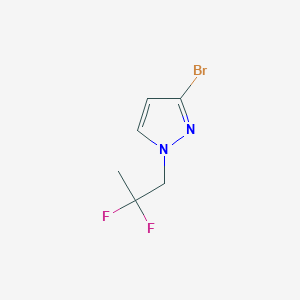

3-Bromo-1-(2,2-difluoropropyl)pyrazole

Description

3-Bromo-1-(2,2-difluoropropyl)pyrazole (Molecular Formula: C₆H₅BrF₂N₂) is a halogenated pyrazole derivative characterized by a bromine substituent at the 3-position of the pyrazole ring and a 2,2-difluoropropyl group at the 1-position. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

3-bromo-1-(2,2-difluoropropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2N2/c1-6(8,9)4-11-3-2-5(7)10-11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCVZFIKIIBOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 3-Bromo-1-(2,2-difluoropropyl)pyrazole, can be achieved through various methods. One common approach involves a palladium-catalyzed four-component coupling reaction of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . This method provides an efficient route to synthesize pyrazole derivatives with high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoropropyl)pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.

Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-1-(2,2-difluoropropyl)pyrazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in biological studies to investigate the effects of pyrazole derivatives on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoropropyl)pyrazole involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

3-Bromo-1-(2,2-difluorocyclopropyl)pyrazole (CID 137943275)

- Molecular Formula : C₆H₅BrF₂N₂ (identical to the target compound).

- Key Difference : Replacement of the difluoropropyl group with a 2,2-difluorocyclopropyl ring.

- The collision cross-section (CCS) for [M+H]+ is 144.1 Ų, comparable to the target compound’s predicted CCS, suggesting similar ion mobility properties in mass spectrometry .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₂H₁₁BrClN₂O.

- Key Differences :

- Bromine at the 4-position instead of 3.

- Additional chlorophenyl and methyl substituents.

- The chlorophenyl group enhances π-π stacking interactions, relevant in drug design. LC/MS data (m/z 301–305 [M+H]+) highlights distinct fragmentation patterns compared to the target compound’s predicted m/z (222.97 [M+H]+) .

3-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole

- Molecular Formula : C₈H₁₃BrN₂.

- Key Differences :

- Methyl group at the 1-position of pyrazole.

- Bromo-2-methylpropyl chain instead of difluoropropyl.

- Impact: The absence of fluorine reduces electronegativity and lipophilicity.

Physicochemical Properties

| Compound | Molecular Weight | Predicted CCS ([M+H]+ Ų) | LogP (Estimated) |

|---|---|---|---|

| 3-Bromo-1-(2,2-difluoropropyl)pyrazole | 222.97 | 144.1 | ~1.8 |

| 3-Bromo-1-(2,2-difluorocyclopropyl)pyrazole | 222.97 | 144.1 | ~1.9 |

| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one | 301.5 | N/A | ~2.5 |

| 3-(3-Bromo-2-methylpropyl)-1-methylpyrazole | 217.11 | N/A | ~2.2 |

Notes:

- Fluorine atoms in the target compound lower LogP compared to non-fluorinated analogs (e.g., 3-(3-bromo-2-methylpropyl)-1-methylpyrazole), enhancing water solubility .

- The CCS similarity between the target and cyclopropyl analog suggests comparable gas-phase stability in mass spectrometry .

Biological Activity

3-Bromo-1-(2,2-difluoropropyl)pyrazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a bromine atom and a 2,2-difluoropropyl group. This configuration enhances its reactivity and biological activity through improved binding affinity to various molecular targets.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

- Bromination Reactions : Utilizing reagents like N-bromosuccinimide (NBS) in the presence of palladium catalysts.

- Fluorination Techniques : Employing fluorinating agents to introduce the difluoropropyl group.

These methods are essential for producing the compound in sufficient purity for biological testing.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The unique difluoropropyl substitution may enhance these effects by improving lipophilicity and metabolic stability compared to non-fluorinated analogs .

Anticancer Potential

This compound has been investigated for its anticancer properties. Molecular docking studies suggest that it interacts favorably with targets involved in cancer pathways. For example, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: In Vitro Evaluation of Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug. The study highlighted the potential of this compound as a candidate for further development .

Study 2: Anticancer Activity Assessment

In another investigation, the compound was tested against KARPAS422 cancer cells. It demonstrated significant inhibition of cell growth with an IC50 value comparable to established anticancer agents. These findings underscore its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Bromo-1-(4-fluorophenyl)-1H-pyrazole | Structure | Contains a fluorophenyl group instead of a difluoropropyl group |

| 5-Fluoro-1H-pyrazole | Structure | Lacks bromination; simpler structure |

| 3-Chloro-1-(cyclopropyl)-1H-pyrazole | Structure | Contains chlorine instead of bromine |

The unique combination of bromine and difluoropropyl groups in this compound contributes to its distinctive reactivity and biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.